4-Hydroxy-1-benzothiophene-6-carbaldehyde chemical properties
4-Hydroxy-1-benzothiophene-6-carbaldehyde chemical properties
An In-Depth Technical Guide to 4-Hydroxy-1-benzothiophene-6-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic structure central to medicinal chemistry and materials science.[1][2] Its derivatives are integral to a range of pharmaceuticals, demonstrating activities as anti-cancer, anti-microbial, and anti-inflammatory agents.[2] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 4-Hydroxy-1-benzothiophene-6-carbaldehyde. This molecule, featuring both a nucleophilic hydroxyl group and an electrophilic aldehyde, represents a versatile building block for the synthesis of complex molecular architectures.
While extensive literature exists for the benzothiophene core, specific experimental data for the 4-hydroxy-6-carbaldehyde isomer is not consolidated in major chemical databases. Therefore, this whitepaper synthesizes information from closely related analogues, established chemical principles, and predictive models to provide a robust and practical guide for researchers in drug discovery and synthetic chemistry. We will delve into its molecular profile, predicted spectroscopic signatures, a plausible synthetic pathway, its chemical reactivity, and its potential as a strategic intermediate in the development of novel therapeutic agents.
Molecular Profile and Physicochemical Properties
4-Hydroxy-1-benzothiophene-6-carbaldehyde is an aromatic heterocyclic compound. The structure consists of a bicyclic system where a benzene ring is fused to a thiophene ring. A hydroxyl (-OH) group is substituted at the C4 position, and a carbaldehyde (-CHO) group is at the C6 position. These functional groups dictate the molecule's chemical behavior and synthetic utility.
Caption: Structure of 4-Hydroxy-1-benzothiophene-6-carbaldehyde.
| Identifier | Value |
| IUPAC Name | 4-hydroxy-1-benzothiophene-6-carbaldehyde |
| Synonyms | 4-Hydroxybenzo[b]thiophene-6-carboxaldehyde |
| CAS Number | Not assigned in searched databases |
| Molecular Formula | C₉H₆O₂S |
| Molecular Weight | 178.21 g/mol [3] |
| Physicochemical Property | Predicted Value / Observation |
| Appearance | Predicted to be a pale yellow or off-white solid. |
| Melting Point | Data not available. Expected to be significantly higher than the parent benzothiophene (32 °C) due to hydrogen bonding capabilities.[4] |
| Solubility | Predicted to have low solubility in water but good solubility in organic solvents such as DMSO, DMF, acetone, and alcohols.[5] |
| XLogP3 | ~2.0-2.5 (Estimated by analogy to isomers and related structures). |
Spectroscopic Characterization (Predicted)
For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. The following section details the predicted spectral data based on the compound's structure and data from analogous molecules.
| Technique | Predicted Signature | Rationale |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.5-11.5 (s, 1H, -OH)δ ~9.9 (s, 1H, -CHO)δ ~8.2-8.5 (m, 2H, Ar-H)δ ~7.4-7.8 (m, 2H, Ar-H) | The phenolic proton is acidic and exchanges with D₂O; its shift is solvent-dependent. The aldehyde proton appears as a characteristic singlet far downfield.[6] The four aromatic protons on the benzothiophene core will appear as distinct signals, with their specific shifts and coupling patterns determined by the electronic effects of the -OH and -CHO groups. |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~191 (C=O)δ ~155-160 (C-OH)δ ~115-145 (8 Ar-C) | The aldehyde carbonyl carbon is highly deshielded.[6] The carbon bearing the hydroxyl group (C4) will also be downfield. The remaining eight aromatic carbons will resonate in the typical range for benzothiophenes. |
| FT-IR (ATR, cm⁻¹) | 3400-3200 (broad, strong)~2820 and ~2720 (medium, sharp)1700-1680 (strong, sharp)1600-1450 (multiple, medium) | Corresponds to the O-H stretching vibration, broadened by hydrogen bonding.[7] These two bands are the characteristic C-H stretch of an aldehyde (Fermi doublet).[7] This is the C=O stretching vibration of the aromatic aldehyde.[8] Aromatic C=C ring stretching vibrations. |
| Mass Spectrometry (EI) | m/z 178 [M]⁺m/z 177 [M-H]⁺m/z 149 [M-CHO]⁺ | The molecular ion peak corresponding to the exact mass. A common fragmentation is the loss of a proton. Loss of the formyl radical is a primary fragmentation pathway for aromatic aldehydes. |
Proposed Synthesis and Methodology
A robust and scalable synthesis is critical for downstream applications. The most logical and efficient approach to synthesize 4-Hydroxy-1-benzothiophene-6-carbaldehyde is via the electrophilic formylation of a 4-hydroxy-1-benzothiophene precursor using the Vilsmeier-Haack reaction.[9][10]
Causality Behind Experimental Design: The Vilsmeier-Haack reaction is ideal for this transformation because the substrate, 4-hydroxy-1-benzothiophene, is an electron-rich heterocycle.[11][12] The hydroxyl group is a powerful activating group that directs electrophilic substitution. The Vilsmeier reagent (a chloroiminium salt generated in situ from POCl₃ and DMF) is a mild electrophile, which reduces the likelihood of side reactions compared to harsher Friedel-Crafts conditions.[9] The key challenge is regioselectivity; the hydroxyl group and the thiophene sulfur atom will both influence the site of formylation. While substitution at C7 is also possible, careful control of reaction conditions and subsequent chromatographic purification can isolate the desired C6 isomer.
Caption: Proposed synthetic workflow via Vilsmeier-Haack reaction.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C with an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-hydroxy-1-benzothiophene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7). This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 4-Hydroxy-1-benzothiophene-6-carbaldehyde isomer.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the results to the predicted spectral data.
Chemical Reactivity and Derivatization Potential
The bifunctional nature of 4-Hydroxy-1-benzothiophene-6-carbaldehyde makes it a highly valuable platform for generating diverse compound libraries. The primary reactive sites are the aldehyde, the phenolic hydroxyl group, and the aromatic ring system.
Caption: Key derivatization pathways for the title compound.
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Reactions of the Aldehyde Group: The aldehyde is a versatile electrophilic handle.
-
Oxidation: It can be readily oxidized to the corresponding 4-hydroxy-1-benzothiophene-6-carboxylic acid, a useful analog for SAR studies.[13]
-
Reduction: Reduction with agents like sodium borohydride will yield the 6-(hydroxymethyl) derivative.
-
Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones.[14] These reactions are fundamental in dynamic combinatorial chemistry and for creating compounds with potential antimicrobial or anticancer activities.[14]
-
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a key site for modification.
-
O-Alkylation/O-Acylation: It can be converted to ethers or esters to modulate properties like lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.
-
-
Reactions of the Benzothiophene Ring: The electron-rich ring can undergo further electrophilic aromatic substitution, although the existing activating (-OH) and deactivating (-CHO) groups will direct incoming electrophiles to specific positions, primarily C5 and C7.
Applications in Medicinal Chemistry and Drug Development
The benzothiophene core is a cornerstone of modern drug discovery.[1][4] Its rigid, planar structure and electron-rich nature allow for favorable interactions with a wide range of biological targets.[1]
A Versatile Synthetic Intermediate: 4-Hydroxy-1-benzothiophene-6-carbaldehyde is not just a single compound but a strategic starting point. Its dual functionality allows for orthogonal chemical modifications, enabling the rapid synthesis of a diverse library of related molecules.[15] For instance:
-
Scaffold for Bioactive Moieties: The aldehyde can be used to link the benzothiophene core to other known pharmacophores (e.g., pyrazoles, pyrimidines) via hydrazone or enamine linkages to create novel hybrid molecules with potentially synergistic activities.[14][15]
-
Modulation of Pharmacokinetics: The hydroxyl group can be alkylated with various chains (e.g., polyethylene glycol, long-chain alkyls) to fine-tune the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of a lead compound.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the -OH and -CHO groups, medicinal chemists can probe the specific interactions between the molecule and its biological target, leading to the rational design of more potent and selective drugs.[2]
The rich chemistry of this scaffold makes it an invaluable tool for generating molecular diversity, a key strategy in identifying novel hits in high-throughput screening campaigns and advancing lead optimization programs.
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